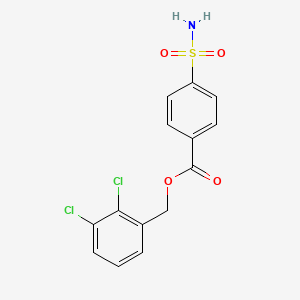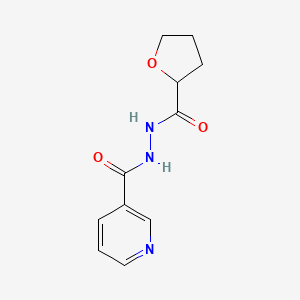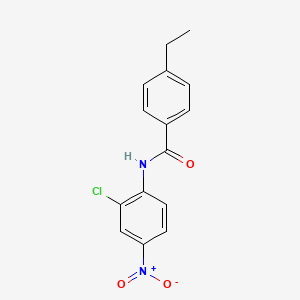![molecular formula C14H20N2O2 B4406757 4-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4406757.png)
4-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide
Descripción general
Descripción
4-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as ADEB and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for future drug development.
Mecanismo De Acción
The mechanism of action of ADEB is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in disease processes. For example, ADEB has been found to inhibit the activity of histone deacetylase, which is involved in cancer cell growth and proliferation. ADEB has also been found to inhibit the aggregation of amyloid-beta peptide by binding to specific amino acid residues.
Biochemical and Physiological Effects:
ADEB has been found to exhibit various biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and protection against neurotoxicity. ADEB has also been found to modulate gene expression and alter protein function, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ADEB in lab experiments is its ability to inhibit specific enzymes and proteins, which allows for targeted research on disease processes. Additionally, ADEB has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using ADEB is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on ADEB, including further studies on its mechanism of action, optimization of its synthesis method, and development of novel derivatives with improved efficacy and bioavailability. Additionally, ADEB could be studied in combination with other compounds to enhance its therapeutic potential and reduce potential side effects.
Aplicaciones Científicas De Investigación
ADEB has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Research has shown that ADEB can inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, ADEB has been found to inhibit the aggregation of amyloid-beta peptide, which is implicated in Alzheimer's disease, and protect against neurotoxicity in Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-11-18-13-7-5-12(6-8-13)14(17)15-9-10-16(2)3/h4-8H,1,9-11H2,2-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQBUXFPMDNWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B4406709.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4406711.png)
![4-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4406714.png)
![2-ethyl-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4406716.png)
![4-[(cyclohexylamino)carbonyl]phenyl propionate](/img/structure/B4406722.png)


![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B4406744.png)
![2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B4406749.png)
![2-(3-ethylphenoxy)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4406755.png)
![2-[(4-fluorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4406774.png)

![{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4406788.png)